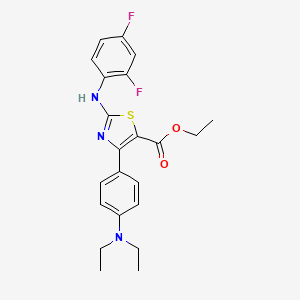

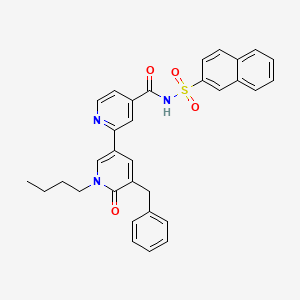

N'-(2-(3,5-二氟苯基)-2-羟基乙酰)-2-乙基-4-羟基-3-甲基苯甲酰肼

描述

EMD 638683 is an inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1) that inhibits SGK1 by 85% when used at a concentration of 1 µM. It is greater than 27-fold selective for SGK1 over a panel of 11 kinases but does inhibit SGK2, SGK3, PRK2, and MSK1 by greater than 50% at 1 µM. EMD 638683 inhibits phosphorylation of the SGK1 target NDRG1 in HeLa cells (IC50 = 3.35 µM). It increases radiation-induced apoptosis of Caco-2 colon carcinoma cells when used at a concentration of 50 µM. Dietary administration of EMD 638683 (600 mg/kg) reduces the number of tumors in a mouse model of chemical carcinogenesis. It prevents fructose and saline consumption-induced increases in systolic blood pressure in mice. EMD 638683 decreases body weight, fasting blood glucose and hemoglobin A1c (HbA1C) levels, and food intake in db/db diabetic mice. It also reduces angiotensin II-induced collagen deposition and cardiac fibrosis in mice.

EMD638683 is a potent inhibitor of SGK1 with an IC50 value of 3 μM. EMD638683 treatment significantly augmented the radiation-induced decrease of forward scatter, increase of phosphatidylserine exposure, decrease of mitochondrial potential, increase of caspase 3 activity, increase of DNA fragmentation and increase of late apoptosis. EMD638683 promotes radiation-induced suicidal death of colon tumor cells in vitro and decreases the number of colonic tumors following chemical carcinogenesis in vivo.

科学研究应用

合成和结构分析:

- Lei 等人 (2015) 讨论了从 4-甲基苯甲酰肼衍生的一系列腙化合物的合成,包括具有与指定化学结构相关的化合物的结构。这些化合物具有抗菌活性,并以其晶体结构和物理化学方法(包括氢键和 π···π 堆积相互作用)为特征 (Lei et al., 2015)。

- Feng、Wang 和 Lei (2008) 描述了一种与指定化学结构相似的化合物的晶体结构,突出了分子内 N—H⋯O 相互作用和分子间氢键 (Feng, Wang, & Lei, 2008)。

抗菌活性:

- Gadakh 等人 (2010) 合成了一系列与指定化学结构相关的含氟化合物,并评估了它们的抗菌和抗真菌活性。某些化合物对细菌菌株表现出有希望的活性 (Gadakh et al., 2010)。

- La、Wang 和 Xue (2020) 制备了具有与指定化学结构相似的腙配体的新的氧化钒 (V) 配合物,该化合物对各种菌株显示出抗菌活性 (La, Wang, & Xue, 2020)。

光谱发光特性:

- Mikhailov 等人 (2018) 研究了与指定化学结构相关的化合物的光谱发光特性,这些化合物是通过环化和酰化过程合成的 (Mikhailov et al., 2018)。

抗菌和抗真菌活性:

- Hu、Xue、Zhao 和 Yang (2015) 合成了与指定化学结构在结构上相似的腙化合物,并评估了它们的抗菌和抗真菌活性,证明了对各种病原体的有效性 (Hu, Xue, Zhao, & Yang, 2015)。

在合成其他化合物中的应用:

- 其他研究包括衍生自类似化学物质的新型杂环化合物的合成,并评估其抗肿瘤和抗菌等生物活性 (Mohareb, El-Sayed, & Abdelaziz, 2012; Bekircan, Ülker, & Menteşe, 2015) (Mohareb, El-Sayed, & Abdelaziz, 2012)(Bekircan, Ülker, & Menteşe, 2015)。

属性

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

CAS RN |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)